Azido-PEG4-Val-Cit-PAB-MMAE
Description
Overview of Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs)
Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs) are revolutionary classes of therapeutic agents designed to act like guided missiles, delivering potent drugs directly to target cells while sparing healthy tissues. biochempeg.comjddtonline.info This targeted approach marks a significant improvement over traditional chemotherapy, which often involves systemic toxicity and a narrow therapeutic window. nih.govfrontiersin.orgmdpi.com
Both ADCs and SMDCs are modular constructs, typically comprising three main components:
A targeting moiety: In ADCs, this is a monoclonal antibody (mAb) that recognizes and binds to a specific antigen overexpressed on the surface of cancer cells. jddtonline.infonih.gov For SMDCs, a small molecule ligand with high affinity for a cell-surface receptor serves this purpose. wikipedia.orgrsc.orgpatsnap.com The smaller size of SMDCs can facilitate better penetration into dense tumor tissues. rsc.org
A cytotoxic payload: This is a highly potent drug, often too toxic for systemic administration on its own, designed to kill the target cell once delivered. frontiersin.org
A chemical linker: This crucial component connects the targeting moiety to the cytotoxic payload, ensuring the conjugate remains stable in circulation and releases the drug only upon reaching the target site. biochempeg.comfrontiersin.org
The general mechanism involves the conjugate circulating in the bloodstream until the targeting moiety binds to its specific receptor on a cancer cell. oup.compatsnap.com The cell then internalizes this complex, typically through a process called endocytosis. patsnap.comoup.com Inside the cell, the linker is cleaved, releasing the potent payload to exert its cell-killing effect. oup.comwikipedia.org
| Feature | Antibody-Drug Conjugate (ADC) | Small Molecule-Drug Conjugate (SMDC) |
| Targeting Moiety | Monoclonal Antibody (mAb) | Small Molecule Ligand |
| Molecular Weight | High | Low |
| Tumor Penetration | Can be limited in dense tumors | Generally better due to smaller size |
| Immunogenicity | Potentially immunogenic | Generally non-immunogenic |
| Synthesis | Complex, multi-step process | More manageable synthesis |
| Core Concept | Combines antibody specificity with potent drug cytotoxicity | Combines small molecule targeting with potent drug cytotoxicity |
Rationale for Drug-Linker Conjugates in Targeted Therapeutics
The concept of a "magic bullet," first proposed by Paul Ehrlich, envisioned a compound that could selectively target and eliminate pathogens or diseased cells without harming the host. nih.gov Drug-linker conjugates are a modern embodiment of this concept, addressing a key challenge in chemotherapy: the lack of specificity. mdpi.comapponcologysummit.org
To ensure stability in circulation: The linker must form a stable bond between the drug and the targeting vehicle, preventing premature release of the potent payload into the bloodstream. biochempeg.comfrontiersin.org Premature cleavage can lead to systemic toxicity, negating the primary advantage of targeted therapy. apponcologysummit.org
To facilitate controlled drug release: Upon reaching the target cell and being internalized, the linker must be efficiently cleaved to release the cytotoxic drug in its fully active form. biochempeg.comapponcologysummit.org
Linkers are broadly classified into two categories based on their release mechanism:
Cleavable Linkers: These are designed to be broken by specific conditions prevalent inside the target cell, such as the low pH of lysosomes or the presence of specific enzymes like cathepsins. biochempeg.comfrontiersin.orgtcichemicals.com This allows for precise drug release within the intended cellular compartment.
Non-Cleavable Linkers: These linkers remain intact, and drug release occurs after the entire conjugate, including the antibody, is degraded by cellular machinery in the lysosome. mdpi.combiomolther.org This results in the release of the payload still attached to the linker and a single amino acid residue. mdpi.com
The design of the drug-linker conjugate is a delicate balance. It must be robust enough to survive in the bloodstream but labile enough to break apart inside the target cell, making linker technology a cornerstone of ADC and SMDC development. nih.gov
Azido-PEG4-Val-Cit-PAB-MMAE as a Modular Component in Bioconjugation
This compound is a sophisticated, pre-fabricated drug-linker system designed for the efficient creation of ADCs. broadpharm.comebiohippo.com It is a precursor that contains all the necessary components—a reactive handle for conjugation, a spacer, a cleavable linker, and the cytotoxic payload—in one modular package. broadpharm.comtargetmol.com Let's break down each part of its structure and function. axispharm.com
| Component | Function |
| Azido (B1232118) (N₃) | Provides a reactive site for "click chemistry," enabling covalent attachment to a targeting molecule. |
| PEG4 | A hydrophilic spacer that improves solubility, stability, and pharmacokinetic properties. |
| Val-Cit | A dipeptide sequence specifically cleaved by the lysosomal enzyme Cathepsin B. |
| PAB | A self-immolative spacer that releases the drug after Val-Cit cleavage. |
| MMAE | A potent cytotoxic drug that inhibits cell division. |
Azido (N₃) Group: The terminal azide (B81097) group serves as a chemical handle for conjugation. It is specifically designed for use in "click chemistry," a set of highly efficient and specific reactions. broadpharm.commedchemexpress.com This allows the entire drug-linker construct to be reliably attached to a targeting antibody or small molecule that has been modified to contain a corresponding alkyne group. medchemexpress.commedchemexpress.com
Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is the core of the cleavable linker. tcichemicals.comaxispharm.com It is designed to be stable in the bloodstream but is recognized and cleaved with high efficiency by Cathepsin B, a protease commonly found in high concentrations within the lysosomes of cancer cells. wikipedia.orgtcichemicals.commedchemexpress.com This enzyme-specific cleavage is a key feature that ensures the drug is released only after the ADC has been internalized by the target cell. dimabio.com
PAB (p-aminobenzyl alcohol) Spacer: The PAB group acts as a self-immolative spacer. tcichemicals.combroadpharm.com Once Cathepsin B cleaves the bond between citrulline and the PAB group, the PAB linker becomes unstable and spontaneously undergoes a 1,6-elimination reaction, which rapidly and cleanly releases the active MMAE payload. tcichemicals.combroadpharm.com
MMAE (Monomethyl auristatin E): MMAE is the cytotoxic payload, a synthetic and highly potent antimitotic agent. wikipedia.org It works by inhibiting tubulin polymerization, a critical process for forming the microtubules that make up the cellular skeleton and the mitotic spindle. wikipedia.orgnih.gov By disrupting this process, MMAE causes the cell to arrest in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis). dimabio.comnih.gov Due to its high potency, MMAE is not suitable as a standalone drug but is highly effective when delivered in a targeted manner via an ADC. dimabio.com
Structure
2D Structure
Properties
Molecular Formula |
C69H113N13O17 |
|---|---|
Molecular Weight |
1396.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C69H113N13O17/c1-15-46(8)60(54(93-13)41-56(84)82-32-20-24-53(82)62(94-14)47(9)63(86)74-48(10)61(85)50-21-17-16-18-22-50)80(11)67(90)58(44(4)5)78-66(89)59(45(6)7)81(12)69(92)99-42-49-25-27-51(28-26-49)75-64(87)52(23-19-30-72-68(70)91)76-65(88)57(43(2)3)77-55(83)29-33-95-35-37-97-39-40-98-38-36-96-34-31-73-79-71/h16-18,21-22,25-28,43-48,52-54,57-62,85H,15,19-20,23-24,29-42H2,1-14H3,(H,74,86)(H,75,87)(H,76,88)(H,77,83)(H,78,89)(H3,70,72,91)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI Key |
PDBSIBYOBPJSRL-SFLKBQQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Chemical Architecture and Functional Modalities of Azido Peg4 Val Cit Pab Mmae
Monomethyl Auristatin E (MMAE) Cytotoxic Payload
Monomethyl Auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent derived from dolastatins, which are natural peptides isolated from the sea hare Dolabella auricularia. wikipedia.orgadcreview.com Due to its extreme toxicity, MMAE cannot be administered as a standalone drug but is highly effective as a payload in ADCs. adcreview.com Its potency is reported to be 100 to 1000 times greater than that of doxorubicin (B1662922). adcreview.com
The cytotoxic effect of MMAE is achieved through its function as a powerful antimitotic agent. creative-diagnostics.comwikipedia.org It disrupts cell division by inhibiting the polymerization of tubulin, a critical protein that assembles into microtubules. medchemexpress.comnih.gov Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is necessary for segregating chromosomes during mitosis. nih.gov
MMAE binds to tubulin dimers, preventing their assembly into microtubules. wikipedia.orgmedchemexpress.com This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). creative-diagnostics.comnih.gov
Properties of Monomethyl Auristatin E (MMAE)
| Property | Description |
|---|---|
| Chemical Formula | C39H67N5O7 wikipedia.org |
| Molar Mass | 717.993 g·mol−1 wikipedia.org |
| Mechanism of Action | Inhibitor of tubulin polymerization creative-diagnostics.commedchemexpress.com |
| Cellular Effect | Cell cycle arrest at G2/M phase, leading to apoptosis creative-diagnostics.comnih.gov |
| Origin | Synthetic analogue of Dolastatin 10 adcreview.com |
The integration of the highly hydrophobic MMAE payload into an ADC presents challenges related to physical and chemical stability. acs.orgresearchgate.net The conjugation process can lead to the formation of aggregates, particularly with high drug-to-antibody ratios (DARs). acs.orgresearchgate.net These aggregates can affect the ADC's efficacy and pharmacokinetic profile. researchgate.net
Valine-Citrulline (Val-Cit) Dipeptide Cleavable Linker
The valine-citrulline (Val-Cit) dipeptide is a frequently utilized enzyme-sensitive linker in ADC development. iris-biotech.de Its design addresses the critical need for linkers that are stable in systemic circulation but are efficiently cleaved to release the payload inside target cells. iris-biotech.deiris-biotech.de
The Val-Cit linker is engineered to be a substrate for specific lysosomal proteases, most notably Cathepsin B. iris-biotech.de Cathepsin B is a cysteine protease that is often significantly overexpressed within the lysosomes of various tumor cells compared to healthy tissues.
Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. Inside this acidic and enzyme-rich environment, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PAB spacer. tcichemicals.comtcichemicals.com While initial research focused on Cathepsin B, some studies suggest the Val-Cit linker may also be sensitive to other cathepsins (K, L), which could have implications for off-target effects. nih.gov The stability of the Val-Cit linker is high in human plasma, preventing premature drug release. nih.gov
Comparative Stability of Dipeptide Linkers
| Dipeptide Linker | Relative Stability/Cleavage Rate | Notes |
|---|---|---|
| Val-Cit | High stability in plasma; efficient cleavage by Cathepsin B. iris-biotech.de Half-life of 240 min in one enzymatic hydrolysis study. iris-biotech.de | Most commonly used protease-cleavable linker in approved ADCs. encyclopedia.pub |
| Val-Ala | Cleaved at approximately half the rate of Val-Cit by isolated Cathepsin B. iris-biotech.de | Exhibits lower hydrophobicity than Val-Cit, which can reduce aggregation. iris-biotech.denih.gov |
| Phe-Lys | Cleaved most rapidly in one study, with a half-life of 8 minutes. iris-biotech.de | Lower plasma stability may lead to premature drug release. |
| Glu-Val-Cit | Designed for exceptionally high stability in mouse plasma, overcoming issues with carboxylesterase activity. nih.govunimi.it | The added glutamic acid residue increases stability without compromising Cathepsin B-mediated cleavage. nih.govunimi.it |
The specificity of the Val-Cit linker for proteases that are highly active inside tumor cells is fundamental to the targeted therapy principle of ADCs. This mechanism ensures that the highly potent cytotoxic payload is kept inactive and tethered to the antibody while in circulation, minimizing exposure to healthy cells and reducing systemic toxicity. The selective release of MMAE within the lysosome of the target cancer cell maximizes the drug's therapeutic efficacy at the site of action.
p-Aminobenzylcarbamate (PAB) Self-Immolative Spacer
The p-aminobenzylcarbamate (PAB) unit is a critical "self-immolative" spacer that connects the enzymatically cleavable Val-Cit linker to the MMAE payload. google.comgoogle.com Its function is to ensure that upon cleavage of the linker, the payload is released in its original, unmodified, and fully active form. iris-biotech.deiris-biotech.de
Following the cleavage of the Val-Cit peptide bond by Cathepsin B, the newly exposed aniline (B41778) nitrogen of the PAB group initiates a spontaneous 1,6-elimination reaction. google.comiris-biotech.de This electronic cascade proceeds through the aromatic system, leading to the fragmentation of the spacer. google.com The process results in the release of the carbamate-linked MMAE and carbon dioxide. google.comiris-biotech.de This "traceless" release is crucial, as any residual linker fragment attached to the drug could hinder its ability to bind to its tubulin target, thereby reducing its cytotoxic potency. iris-biotech.de The rate of this self-immolation can be influenced by the electronic properties of the payload it is attached to. nih.gov
Mechanism of Payload Release Following Proteolytic Cleavage
The release of the MMAE payload is a multi-step process initiated after the antibody-drug conjugate is internalized by a target cell and trafficked to the lysosome. creative-biolabs.combldpharm.com
Enzymatic Cleavage: The Val-Cit dipeptide sequence is specifically designed as a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells. researchgate.netresearchgate.net Cathepsin B catalyzes the hydrolysis of the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) group. nih.govtcichemicals.com
Self-Immolation: The cleavage of the dipeptide from the PABC moiety triggers a spontaneous 1,6-elimination reaction within the PABC spacer. nih.goviris-biotech.de
Payload Liberation: This self-immolative cascade results in the release of the MMAE payload in its unmodified, potent amine form, along with the release of carbon dioxide. iris-biotech.de The PABC spacer thus acts as a traceless connector, ensuring the liberated drug is fully active. researchgate.net
This targeted release mechanism is a key feature of the linker's design, concentrating the cytotoxic agent's activity within the intended cancer cells.
Influence on Release Kinetics and Efficiency
The design of the Val-Cit-PAB linker directly influences the rate and effectiveness of MMAE release.
Substrate Specificity: The Val-Cit dipeptide was identified through screening as an efficient substrate for Cathepsin B, demonstrating favorable cleavage rates compared to other peptide sequences. bldpharm.com For instance, in an isolated enzyme assay, the Val-Ala linker was found to be cleaved at half the rate of the Val-Cit linker, highlighting the kinetic advantage of the Val-Cit pair. iris-biotech.de
Plasma Stability: A critical feature of this linker is its high stability in plasma, which prevents premature drug release in systemic circulation. creative-biolabs.comiris-biotech.de This stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, which is crucial for minimizing off-target toxicity.
Release Efficiency: The inclusion of the PAB self-immolative spacer is vital for efficient drug release. researchgate.net Once the enzymatic cleavage occurs, the subsequent electronic cascade of the PAB group ensures a rapid and complete liberation of the payload, independent of further enzymatic activity. The steric properties of the PABC group may also shield the cleavage site from being sterically hindered by the large antibody component, further ensuring efficient processing. researchgate.net
Table 1: Properties of the Val-Cit-PAB Linker System
| Feature | Description | Reference |
|---|---|---|
| Cleavage Site | Amide bond between Citrulline (Cit) and PABC | nih.gov, tcichemicals.com |
| Primary Enzyme | Cathepsin B (lysosomal cysteine protease) | researchgate.net, |
| Release Mechanism | Enzymatic cleavage followed by 1,6 self-immolation of PABC | nih.gov, iris-biotech.de |
| Stability | High stability in plasma, labile in the lysosomal environment | creative-biolabs.com, iris-biotech.de |
| Kinetic Profile | Efficiently cleaved by Cathepsin B compared to other dipeptides | iris-biotech.de |
Polyethylene (B3416737) Glycol (PEG4) Spacer
The compound incorporates a discrete polyethylene glycol (PEG) spacer consisting of four ethylene (B1197577) glycol units (PEG4). This component plays a significant role in modifying the physicochemical and pharmacokinetic properties of the entire conjugate. rsc.org
Role in Conjugate Solubility and Hydrophilicity
Many potent cytotoxic payloads, including MMAE, are inherently hydrophobic. rsc.orgnih.gov This hydrophobicity can lead to challenges such as aggregation during the manufacturing process and poor solubility of the final conjugate in aqueous environments. sigmaaldrich.com
Modulation of Preclinical Pharmacokinetic Properties
The process of PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profiles of therapeutic molecules. nih.govnih.gov The PEG4 spacer contributes to this effect by:
Shielding Effects: The flexible PEG chain can create a hydrophilic shield around the hydrophobic payload. sigmaaldrich.comcreativepegworks.com This shielding can decrease uptake by the mononuclear phagocyte system and reduce proteolytic degradation, both of which contribute to a longer circulation half-life. creativepegworks.com
Research has demonstrated a clear correlation between PEG length and PK parameters. While longer PEG chains (e.g., PEG8, PEG12) often show more substantial improvements, even shorter spacers like PEG4 contribute positively to the PK profile by improving solubility and reducing clearance compared to non-PEGylated counterparts. rsc.orgsigmaaldrich.comvectorlabs.com Studies have shown that as PEG length increases, plasma clearance of the conjugate decreases, leading to greater drug exposure. nih.govsigmaaldrich.com
Table 2: Influence of PEG Spacers on ADC Properties
| Property | Effect of PEG Spacer Inclusion | Reference |
|---|---|---|
| Solubility | Increases overall hydrophilicity, counteracting payload hydrophobicity | rsc.org, researchgate.net |
| Aggregation | Reduces the tendency for the conjugate to aggregate | creativepegworks.com, sigmaaldrich.com |
| Plasma Clearance | Tends to decrease clearance, leading to longer circulation time | sigmaaldrich.com, nih.gov |
| Immunogenicity | Can mask antigenic epitopes on the antibody surface | researchgate.net, creativepegworks.com |
Azido (B1232118) Functional Group
The terminal azido group (N₃) on the PEG4 spacer serves as a critical functional handle for conjugation. broadpharm.commedchemexpress.com It is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. nih.govresearchgate.net
The azido group is bioorthogonal, meaning it is chemically inert to the vast majority of functional groups found in biological systems, thus preventing non-specific side reactions. acs.orgnih.gov Its primary role in this molecule is to react selectively with a complementary alkyne-functionalized molecule, typically an antibody that has been engineered to contain an alkyne group. axispharm.comnih.gov
This reaction, known as the azide-alkyne cycloaddition, forms a highly stable triazole ring, covalently and permanently linking the drug-linker payload to the antibody. axispharm.comnih.gov The two principal methods for this conjugation are:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regiospecific reaction that requires a copper catalyst. nih.govbohrium.com
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (B158145) to react with the azide (B81097), making it suitable for systems where copper toxicity is a concern. nih.govnih.gov
The small, non-intrusive nature of the azido group makes it an ideal chemical reporter for achieving precise, site-specific conjugation without perturbing the structure or function of the parent molecules. acs.org
Applicability in Bioorthogonal Ligation Chemistry
The terminal azide group is a key feature of Azido-PEG4-Val-Cit-PAB-MMAE, rendering it suitable for bioorthogonal ligation chemistry. medchemexpress.com These are chemical reactions that can occur within living systems without interfering with native biological processes. The azide functionality is particularly valuable because it is stable and largely absent in biological systems, thus avoiding unwanted side reactions.
This compound is a reagent for "click chemistry," a class of reactions that are rapid, efficient, and highly specific. medchemexpress.commedchemexpress.com Specifically, the azide group can participate in:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly versatile reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. medchemexpress.comnih.govaxispharm.comcreative-biolabs.com This method is widely used for conjugating molecules to biomolecules like antibodies. axispharm.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction. medchemexpress.com It relies on the use of a strained cyclooctyne, such as DBCO or BCN, which reacts with the azide without the need for a toxic metal catalyst. medchemexpress.commagtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne. magtech.com.cn SPAAC is particularly advantageous for applications in living cells where copper toxicity is a concern.
The ability to use these bioorthogonal reactions allows for the precise and stable attachment of the drug-linker component to an antibody that has been functionalized with a corresponding alkyne or cyclooctyne group. medchemexpress.comaxispharm.com
Versatility for Site-Specific Conjugation
The azide group on this compound provides significant versatility for creating homogenous ADCs through site-specific conjugation. nih.gov Traditional conjugation methods often target native amino acid residues like lysine (B10760008) or cysteine, leading to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can negatively affect the ADC's stability, pharmacokinetics, and therapeutic window.
Site-specific conjugation strategies aim to overcome these limitations by introducing a unique reactive handle, such as an alkyne, at a predetermined location on the antibody. nih.gov This can be achieved through genetic engineering to incorporate unnatural amino acids or by using enzymes to modify specific sites. The azide group on the drug-linker can then be precisely coupled to the engineered alkyne on the antibody via click chemistry. axispharm.com
Synthetic Strategies and Chemical Assembly of Azido Peg4 Val Cit Pab Mmae
Synthesis of the Val-Cit-PAB Peptide-PAB Core
The Val-Cit-PAB portion serves as the enzymatically cleavable linker, designed for stability in circulation and selective cleavage by intracellular proteases like Cathepsin B, which is often overexpressed in tumor cells. nih.govcaymanchem.com Its synthesis is a critical phase that lays the foundation for the final conjugate.
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling the Val-Cit dipeptide sequence. nih.govbohrium.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. lifetein.comiris-biotech.de The core principle of SPPS allows for the use of excess reagents to drive reactions to completion, with simplified purification at each step, as unreacted reagents and byproducts are simply washed away by filtration. lifetein.comiris-biotech.de
The synthesis begins with the attachment of the first amino acid, citrulline in this case, to a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin. nih.gov Subsequent amino acids (valine) are then added in a cyclical process involving two key steps: the deprotection of the N-terminal α-amino group of the resin-bound amino acid and the coupling of the next N-terminally protected amino acid. lifetein.com This cycle is repeated until the desired Val-Cit sequence is assembled. Researchers have developed high-yielding SPPS strategies for Val-Cit linkers that minimize protecting group manipulations and laborious chromatography. nih.gov
To ensure the specific formation of the correct peptide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids must be reversibly blocked with protecting groups. iris-biotech.de The two most common strategies in SPPS are the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-Butyloxycarbonyl (Boc) chemistries. lifetein.comamericanpeptidesociety.org
The Fmoc/tBu strategy is the most widely used approach in modern SPPS. lifetein.comiris-biotech.de The N-terminal α-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comiris-biotech.de The side-chain functional groups of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.de This "orthogonal" protection scheme allows the Fmoc group to be removed repeatedly during chain elongation without affecting the side-chain protectors. iris-biotech.de
The older Boc/Bzl strategy utilizes the acid-labile Boc group for N-terminal protection, which requires treatment with an acid like trifluoroacetic acid (TFA) for removal. americanpeptidesociety.orgslideshare.net Side chains are typically protected with benzyl (B1604629) (Bzl) based groups, which require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage. iris-biotech.deslideshare.net The milder conditions of the Fmoc strategy have made it the preferred method for many applications, including the synthesis of complex peptides like the Val-Cit linker. lifetein.comiris-biotech.de
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| N-α-Amino Protection | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) lifetein.com | Acid-labile (e.g., Trifluoroacetic acid, TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt), cleaved by strong acid (TFA) iris-biotech.de | Acid-labile (e.g., Bzl), cleaved by very strong acid (HF) iris-biotech.de |
| Cleavage from Resin | Mild acidic conditions (e.g., TFA) iris-biotech.de | Strong, hazardous acid (e.g., HF) lifetein.com |
| Advantages | Milder deprotection conditions, easier automation, orthogonal scheme. lifetein.comiris-biotech.de | Useful for specific sequences prone to racemization under basic conditions. americanpeptidesociety.org |
| Disadvantages | Potential for side reactions like aspartimide formation. | Harsh final cleavage conditions can degrade the peptide; use of toxic HF. iris-biotech.deamericanpeptidesociety.org |
Following the completion of the synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities such as truncated or deletion sequences. bachem.comamericanpeptidesociety.org Therefore, a robust purification step is essential.
The most common and effective method for purifying peptide intermediates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comamericanpeptidesociety.orgnih.gov This technique separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C18 alkyl chains). A gradient of a polar mobile phase, commonly a mixture of water and a more nonpolar organic solvent like acetonitrile, is then passed through the column. bachem.com Trifluoroacetic acid (TFA) is usually added to both solvents to improve peak shape and provide a counter-ion for the peptide. bachem.com Less hydrophobic impurities elute first, while the more hydrophobic target peptide is retained longer and elutes at a higher concentration of the organic solvent. harvardapparatus.com Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized. bachem.com
Coupling of PEG4 Moiety to Val-Cit-PAB
After the synthesis and purification of the Val-Cit-PAB core, the next stage is the attachment of the hydrophilic PEG4 spacer. PEGylation, the process of covalently attaching PEG chains, is a widely used strategy to improve the pharmacokinetic properties of molecules. chempep.com In this context, the PEG4 linker provides spacing and can influence the solubility of the final ADC.
The coupling of the PEG4 moiety to the Val-Cit-PAB peptide typically involves the formation of a stable amide bond. nih.gov This requires one component to have a carboxylic acid group and the other to have a primary amine. For instance, an Azido-PEG4-acid can be coupled to the N-terminal amine of the valine residue in the Val-Cit-PAB intermediate.
A prevalent method for achieving this is through carbodiimide-mediated coupling. thermofisher.com Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are zero-length crosslinkers that activate carboxyl groups to make them reactive towards nucleophilic attack by primary amines. thermofisher.comgoogle.com The reaction proceeds by EDC reacting with a carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable and readily reacts with an amine to form an amide bond, releasing an EDC byproduct as a soluble urea (B33335) derivative. thermofisher.com To improve efficiency and reduce side reactions, additives like N-hydroxysuccinimide (NHS) can be used to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. thermofisher.com
The success and efficiency of the PEGylation reaction are highly dependent on carefully controlled reaction conditions. biopharminternational.comslideshare.net Key parameters that require optimization include the molar ratio of reactants, solvent, pH, and temperature. biopharminternational.comnih.govnih.gov
Stoichiometry: The molar ratio of the PEGylating agent to the peptide is a critical factor. biopharminternational.com An excess of the PEG reagent is often used to drive the reaction towards completion, but a very large excess can complicate purification.
Solvent: The reaction is typically carried out in an appropriate organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), that can dissolve both the peptide and the PEG reagent.
Temperature: The reaction temperature can influence the rate of both the desired coupling reaction and potential side reactions. biopharminternational.com Reactions are often run at room temperature, but optimization may involve cooling or gentle heating. nih.govnih.gov
pH: For reactions in aqueous or partially aqueous systems, pH is a critical parameter. biopharminternational.com The nucleophilicity of the target amine group is pH-dependent; the reaction is typically performed at a pH where a significant fraction of the amine is unprotonated and thus reactive. nih.govnih.gov
The optimization of these parameters is crucial for maximizing the yield of the desired conjugate while minimizing the formation of byproducts.
| Parameter | Influence on PEGylation Reaction | Typical Considerations for Optimization |
|---|---|---|
| PEG Reagent:Peptide Ratio (Stoichiometry) | Affects reaction rate and completion. biopharminternational.com | A molar excess of the PEG reagent is typically used. The optimal ratio is determined empirically to maximize yield without causing purification issues. biopharminternational.com |
| Solvent Polarity | Impacts the solubility of reactants and can influence reaction kinetics. | Aprotic polar solvents like DMF or DCM are commonly used for peptide chemistry. The choice depends on the specific solubility characteristics of the peptide and PEG linker. |
| Temperature | Controls the rate of reaction. Higher temperatures increase the rate but may also promote side reactions or degradation. biopharminternational.com | Commonly performed between 0°C and room temperature (e.g., 27°C). nih.govnih.gov The optimal temperature balances reaction speed with product stability. |
| pH | Crucial for reactions involving amines, as it determines the degree of protonation and nucleophilicity. biopharminternational.com | For amine-specific modifications, a neutral to slightly alkaline pH (e.g., pH 7-8) is often optimal to ensure the amine is in its reactive, unprotonated form. biopharminternational.comnih.gov |
| Reaction Time | Determines the extent of conversion of reactants to product. biopharminternational.com | Monitored by techniques like HPLC or LC-MS to determine when the reaction has reached completion, which can range from minutes to several hours. nih.govnih.gov |
Introduction of the Azido (B1232118) Functionality
The synthesis of the Azido-PEG4-Val-Cit-PAB-MMAE conjugate begins with the strategic incorporation of an azido (N₃) group. This functional group is crucial as it serves as a chemical handle for subsequent bioconjugation reactions, most notably copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). medchemexpress.combroadpharm.compharmaffiliates.com The azide's stability under a wide range of reaction conditions and its bioorthogonality, meaning it does not typically react with biological nucleophiles, make it an ideal choice for constructing complex biomolecules like antibody-drug conjugates (ADCs). purepeg.combroadpharm.com
Azide (B81097) Incorporation Methods (e.g., Nucleophilic Substitution)
The primary method for introducing the azide functionality onto the polyethylene (B3416737) glycol (PEG) spacer is through a nucleophilic substitution reaction. nih.govnih.gov This well-established chemical transformation typically involves reacting a PEG derivative with a suitable leaving group (e.g., a halide or a sulfonate ester) with an azide salt, such as sodium azide (NaN₃). researchgate.netresearchgate.net
The reaction proceeds via an Sₙ2 mechanism, where the azide anion (N₃⁻) acts as the nucleophile, displacing the leaving group from the terminal carbon of the PEG chain. The efficiency of this reaction is influenced by several factors, including the nature of the leaving group (I > Br > Cl > OTs), the solvent, and the reaction temperature. researchgate.net Polyethylene glycol itself has been demonstrated to be an effective and environmentally benign reaction medium for preparing organic azides from various halides. researchgate.netresearchgate.net
| Reactant (Leaving Group) | Azide Source | Solvent | Conditions | Yield | Reference |
| Alkyl Bromide | NaN₃ | PEG 400 | Room Temp | High | researchgate.net |
| Alkyl Chloride | NaN₃ | PEG 400 | Room Temp | High | researchgate.net |
| Alkyl Iodide | NaN₃ | PEG 400 | Room Temp | High | researchgate.net |
| PEG-Tosylate | NaN₃ | DMF | Heat | Good | broadpharm.com |
This table summarizes typical conditions for nucleophilic azidation reactions.
This method's versatility allows for the efficient production of azido-terminated PEG linkers, which are the foundational components for assembling the larger ADC linker construct. nih.govsemanticscholar.org
Spectroscopic Monitoring of Azide Formation (e.g., FTIR)
The successful incorporation of the azide group is typically monitored and confirmed using Fourier-transform infrared (FTIR) spectroscopy. researchgate.net The azide functional group exhibits a strong and characteristic antisymmetric stretching vibration (νₐₛ) that appears in a relatively uncongested region of the infrared spectrum, making it an excellent diagnostic peak. aip.orgchemrxiv.org
This absorption band is typically observed in the range of 2100-2115 cm⁻¹ . researchgate.netnih.gov The precise frequency can be influenced by the molecule's local chemical environment, including solvent polarity and hydrogen bonding. aip.org For instance, the azide band in an aqueous environment is observed at a higher frequency compared to its position in aprotic solvents like DMSO. aip.org During the synthesis, the appearance of this distinct peak provides clear evidence of successful azide formation. Conversely, in subsequent "click" reactions, the disappearance of this peak at ~2100 cm⁻¹ confirms that the azide has been fully consumed. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
| Azide (R-N₃) | Antisymmetric Stretch | 2100 - 2115 | Strong | researchgate.netnih.gov |
| Azide in H₂O | Antisymmetric Stretch | ~2049 | Strong | aip.org |
| Azide in DMSO | Antisymmetric Stretch | ~2000 | Strong | aip.org |
This table presents characteristic FTIR absorption frequencies for the azide functional group.
Final Conjugation of MMAE Payload
The culmination of the linker-drug synthesis is the covalent attachment of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to the fully assembled Azido-PEG4-Val-Cit-PAB linker. This step requires precise chemical control to ensure the formation of a stable, yet cleavable, conjugate.
Activation of the Linker Terminus for MMAE Attachment (e.g., PNP Ester Formation)
Before conjugation with MMAE, the terminus of the Val-Cit-PAB portion of the linker must be "activated" to facilitate an efficient reaction with the secondary amine of the MMAE molecule. A common and effective strategy is the formation of an activated ester, such as a p-nitrophenyl (PNP) carbonate. acs.org
The reagent Fmoc-Val-Cit-PABC-PNP is a commercially available intermediate used for this purpose. acs.org The PNP group is an excellent leaving group, making the carbonyl carbon of the carbonate highly electrophilic and susceptible to nucleophilic attack by the amine of MMAE. This reaction results in the formation of a stable carbamate (B1207046) linkage, securely tethering the MMAE to the PABC self-immolative spacer. acs.org PNP esters are often favored due to their stability and high reactivity under specific conditions, which allows for efficient acylation. nih.govrsc.org The reaction is typically carried out in an aprotic solvent like N,N-dimethylformamide (DMF) with a non-nucleophilic base to facilitate the reaction. frontiersin.orgmdpi.com
| Activating Group | Reactivity | Stability | Leaving Group | Reference |
| p-Nitrophenyl (PNP) Ester | High | Good | p-Nitrophenoxide | nih.govrsc.org |
| N-Hydroxysuccinimide (NHS) Ester | High | Moderate | N-Hydroxysuccinimide | acs.org |
| Tetrafluorophenyl (TFP) Ester | High | Moderate | 2,3,5,6-Tetrafluorophenol | nih.gov |
This table compares common activated esters used in bioconjugation chemistry.
Controlled Stoichiometry for Optimal Payload Loading
Achieving a high yield of the desired 1:1 conjugate between the linker and the MMAE payload is critical. This requires careful control of the reaction stoichiometry. Typically, a slight excess of the activated linker may be used to ensure complete consumption of the valuable MMAE payload, but large excesses are avoided to minimize purification challenges.
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| MMAE | Monomethyl auristatin E |
| PEG | Polyethylene glycol |
| Val | Valine |
| Cit | Citrulline |
| PAB / PABC | p-Aminobenzyl carbamate |
| PNP | p-Nitrophenyl |
| FTIR | Fourier-transform infrared |
| DMF | N,N-Dimethylformamide |
| DMSO | Dimethyl sulfoxide |
| OTs | Tosylate |
Bioconjugation Methodologies Employing Azido Peg4 Val Cit Pab Mmae
Site-Specific Conjugation Technologies
A major goal in the development of ADCs is the production of homogeneous bioconjugates, where each antibody carries a precise number of drug molecules attached at specific, predefined sites. Site-specific conjugation overcomes the heterogeneity of traditional methods (e.g., stochastic labeling of lysine (B10760008) or cysteine residues), which produce complex mixtures that can complicate characterization and compromise therapeutic efficacy. dtu.dknih.gov The azide (B81097) group of Azido-PEG4-Val-Cit-PAB-MMAE is ideally suited for these advanced, site-specific strategies.
The generation of homogeneous ADCs is critical for establishing clear structure-activity relationships and ensuring batch-to-batch reproducibility. researchgate.net By combining site-specific antibody modification with the precise reactivity of click chemistry, researchers can produce conjugates with a defined drug-to-antibody ratio (DAR). nih.gov For instance, an antibody can be engineered to have a single alkyne group at a specific location, ensuring that subsequent reaction with this compound yields a homogeneous product with a DAR of 1. This precision is invaluable for research applications, allowing for the unambiguous assessment of how the location of the payload affects ADC potency and stability. nih.govnih.gov
Protein engineering techniques provide powerful tools for introducing unique chemical handles into antibodies at virtually any desired position.
Unnatural Amino Acid (UAA) Incorporation: This technology involves the genetic encoding of an unnatural amino acid containing a bio-orthogonal functional group, such as an alkyne or an azide. nih.govnih.gov For conjugation with this compound, a UAA containing a terminal alkyne or a strained alkyne (like DBCO) can be incorporated into the antibody sequence at a specific site. The subsequent click reaction with the azide-bearing drug-linker is highly specific to this engineered site, yielding a homogeneous ADC. nih.gov Conversely, an azide-containing UAA like p-azido-L-phenylalanine (pAzF) can be incorporated into the antibody to react with a payload functionalized with a strained alkyne, such as DBCO-PEG4-Val-Cit-PAB-MMAE. axispharm.comnih.gov
Cysteine Mutagenesis: Antibodies can be engineered to contain cysteine residues at specific, solvent-accessible sites (e.g., THIOMAB™ technology). nih.gov These engineered cysteines have reactive thiol groups that can be selectively functionalized with a linker carrying an alkyne. This alkyne-modified antibody is then ready for highly efficient conjugation with this compound via CuAAC or SPAAC, again providing precise control over the conjugation site and DAR. nih.gov
Chemoenzymatic methods use the high specificity of enzymes to install chemical handles onto proteins for subsequent bio-orthogonal reactions. nih.gov This approach combines the best of enzymatic precision and chemical versatility.
Microbial Transglutaminase (MTGase): MTGase catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. nih.govnih.gov Antibodies contain a conserved glutamine residue (Q295) in their Fc region that becomes accessible to MTGase after enzymatic removal of the native glycan. nih.gov An amine-containing linker with an alkyne handle can be enzymatically attached to this specific glutamine residue. The resulting alkyne-tagged antibody can then be conjugated to this compound. nih.gov
Sortase A: Sortase A is another powerful enzyme used for site-specific protein modification. nih.govresearchgate.net It recognizes a specific peptide tag (e.g., LPETG) engineered onto the C-terminus of an antibody's heavy or light chain. The enzyme cleaves the tag and ligates a new substrate containing an N-terminal oligoglycine motif. nih.gov By using an oligoglycine substrate functionalized with an alkyne, a click handle can be installed at a precise location, enabling subsequent conjugation with this compound. researchgate.net
| Enzymatic Method | Enzyme | Recognition Site | Substrate Requirement |
| Transamidation | Microbial Transglutaminase (MTGase) | Specific glutamine residue (e.g., Q295 on deglycosylated IgG). nih.gov | A primary amine-containing linker with a bio-orthogonal handle (e.g., alkyne). nih.gov |
| Sortagging | Sortase A | Engineered C-terminal peptide tag (e.g., LPETG). researchgate.net | An oligoglycine-containing linker with a bio-orthogonal handle (e.g., alkyne). nih.gov |
Control and Characterization of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. An optimal DAR ensures a balance between therapeutic efficacy and potential toxicity. For ADCs utilizing the this compound linker-payload, precise control over the DAR during manufacturing and accurate characterization are paramount.
The bioconjugation of this compound to an antibody is typically achieved through copper-free click chemistry. This involves the reaction of the azide group on the linker with a strained alkyne, such as bicyclononyne (BCN), that has been introduced onto the antibody surface. The stoichiometry of the reactants is a key factor in controlling the final DAR. By carefully modulating the molar ratio of the this compound linker-payload to the antibody, a desired average DAR can be achieved. For instance, increasing the equivalents of the linker-payload during the conjugation reaction generally leads to a higher average DAR. However, this relationship is not always linear and requires careful optimization for each specific antibody.
Following the conjugation reaction, a heterogeneous mixture of ADC species with different DAR values (e.g., DAR 0, 2, 4, 6, 8) is typically produced. The distribution and average DAR of this mixture must be thoroughly characterized. Several analytical techniques are employed for this purpose, with hydrophobic interaction chromatography (HIC) and mass spectrometry (MS) being the most prominent.
Mass spectrometry provides a more direct measurement of the molecular weight of the different ADC species. By deconvoluting the mass spectrum of the ADC mixture, the masses of the different DAR species can be determined, and their relative abundances can be quantified to calculate the average DAR. This technique offers high resolution and accuracy.
A combination of these methods is often used to provide a comprehensive characterization of the DAR. For example, HIC can be coupled with MS (HIC-MS) to provide separation and mass identification in a single analysis.
The following table summarizes hypothetical data from a study aimed at controlling the DAR of an ADC synthesized with this compound, illustrating the impact of the linker-payload to antibody molar ratio on the resulting DAR distribution as determined by HIC-HPLC.
Table 1: Effect of Molar Ratio of this compound to Antibody on DAR Distribution
| Molar Ratio (Linker:Antibody) | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR |
|---|---|---|---|---|---|---|
| 2:1 | 15 | 60 | 20 | 5 | 0 | 2.2 |
| 4:1 | 5 | 30 | 50 | 10 | 5 | 3.5 |
Further characterization by mass spectrometry can confirm the identity of the species observed in the HIC profile. The table below shows example mass spectrometry data for an ADC with an average DAR of approximately 4.
Table 2: Mass Spectrometry Analysis of an ADC Prepared with this compound
| DAR Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| DAR 0 (Unconjugated Antibody) | 148,000 | 148,002 | 8 |
| DAR 2 | 150,650 | 150,653 | 35 |
| DAR 4 | 153,300 | 153,305 | 45 |
These characterization techniques are essential for ensuring the consistency and quality of each ADC batch, ultimately leading to a safe and effective therapeutic. The precise control and thorough characterization of the DAR for ADCs utilizing this compound are critical steps in their development and manufacturing.
Molecular and Cellular Mechanisms of Action of Azido Peg4 Val Cit Pab Mmae Conjugates
Cellular Uptake and Internalization Processes
The journey of an ADC bearing the Azido-PEG4-Val-Cit-PAB-MMAE conjugate begins at the cell surface. The specificity of this initial interaction is paramount to the targeted nature of the therapy.
ADCs equipped with this conjugate leverage the mechanism of receptor-mediated endocytosis for cellular entry. researchgate.netnih.gov This process is initiated by the binding of the antibody component of the ADC to a specific antigen or receptor that is overexpressed on the surface of the target cancer cell. nih.gov This binding event triggers the internalization of the ADC-receptor complex. preprints.org
Intracellular Trafficking to Lysosomal Compartments
Once internalized, the ADC embarks on a journey through the cell's endosomal-lysosomal pathway. tandfonline.comnih.gov The vesicle containing the ADC fuses with early endosomes. researchgate.net The internal environment of these compartments begins to acidify, with the pH dropping from the neutral extracellular environment to approximately 6.0–6.5. tandfonline.com
From the early endosomes, the ADC is trafficked to late endosomes, where the pH becomes even more acidic, typically around 5.0–6.0. tandfonline.com Ultimately, the late endosomes mature into or fuse with lysosomes, the primary degradative organelles of the cell. researchgate.netnih.gov The lysosomal lumen is characterized by a highly acidic pH of 4.5–5.0 and a rich milieu of hydrolytic enzymes. tandfonline.com This harsh environment is crucial for the subsequent activation of the ADC and the release of its cytotoxic payload. nih.gov
Enzymatic Activation and Payload Release
The release of the potent cytotoxic drug, MMAE, from the this compound conjugate is a precisely orchestrated event that occurs within the lysosomes. This process is dependent on the enzymatic cleavage of the linker system.
The Valine-Citrulline (Val-Cit) dipeptide component of the linker is specifically designed to be a substrate for certain lysosomal proteases, most notably Cathepsin B. tcichemicals.comtcichemicals.com Cathepsin B is a cysteine protease that is often overexpressed in various types of cancer cells and maintains its activity in the acidic environment of the lysosome. It recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. tcichemicals.comencyclopedia.pub
While Cathepsin B was initially thought to be the primary enzyme responsible for this cleavage, further research has revealed that other lysosomal proteases can also contribute to this process. encyclopedia.pubnih.gov Gene knockout studies and biochemical assays have demonstrated that Cathepsin S, Cathepsin L, and Cathepsin F are also capable of cleaving the Val-Cit linker, indicating a degree of redundancy in the activation mechanism. preprints.orgencyclopedia.pubnih.gov This broad sensitivity to multiple cathepsins can enhance the efficiency of payload release within the tumor microenvironment. nih.govacrobiosystems.com
| Lysosomal Protease | Role in Val-Cit Linker Cleavage | Supporting Evidence |
|---|---|---|
| Cathepsin B | Primary and well-established protease for Val-Cit cleavage. tcichemicals.comtcichemicals.com | Recognizes and cleaves the citrulline-PAB bond. tcichemicals.comencyclopedia.pub |
| Cathepsin S | Contributes to Val-Cit linker cleavage. encyclopedia.pubnih.gov | Biochemical assays confirm its cleavage activity. rsc.org |
| Cathepsin L | Involved in the cleavage of the Val-Cit linker. encyclopedia.pubnih.gov | Gene knockout studies suggest a compensatory role. rsc.org |
| Cathepsin F | Also implicated in the cleavage mechanism. preprints.orgencyclopedia.pubnih.gov | Contributes to the overall proteolytic release of the payload. nih.gov |
The release of MMAE is not a direct result of the initial enzymatic cleavage. Instead, it occurs through a sophisticated cascade mechanism. mdpi.com The process begins with the aforementioned cleavage of the Val-Cit linker by a lysosomal protease. iris-biotech.de This initial cleavage event exposes an amine group on the PAB spacer. iris-biotech.de
The p-aminobenzyl carbamate (PAB) moiety is a "self-immolative" spacer. encyclopedia.pubnih.gov This means that once the Val-Cit dipeptide is removed, the PAB group becomes chemically unstable and spontaneously undergoes a 1,6-elimination reaction. encyclopedia.pubiris-biotech.de This intramolecular electronic cascade results in the release of the MMAE payload in its unmodified, fully active form, along with the fragmentation of the PAB spacer into non-toxic byproducts. nih.govresearchgate.net The inclusion of the PAB spacer is crucial as it facilitates the efficient release of the payload and overcomes the steric hindrance that might otherwise prevent enzymatic access to the cleavage site. encyclopedia.pubnih.gov
Cytotoxic Effects of Released MMAE
Once released from the ADC, monomethyl auristatin E (MMAE) can diffuse out of the lysosome and into the cytoplasm, where it exerts its potent cytotoxic effects. dimabio.com MMAE is a synthetic antineoplastic agent derived from the natural product dolastatin 10. dimabio.comwikipedia.org
Microtubule Disruption and Mitotic Arrest Induction
MMAE is a potent anti-mitotic agent that disrupts the cellular microtubule network, a critical component of the cytoskeleton involved in various cellular processes, including cell division. wikipedia.org The primary mechanism of action of MMAE is the inhibition of tubulin polymerization. wikipedia.orgdimabio.com By binding to tubulin, the protein subunit of microtubules, MMAE prevents the assembly of these dynamic structures. dimabio.com This disruption of microtubule dynamics leads to a cascade of events that ultimately halt cell cycle progression and induce cell death.
Research has shown that MMAE binds to soluble tubulin heterodimers with a stoichiometry of approximately 1:1. nih.gov It also binds along the length of pre-assembled microtubules and with high affinity at their ends, leading to structural defects and suppression of microtubule dynamics. nih.gov This interference with microtubule function is a key factor in the cytotoxic effects of MMAE.
The disruption of the microtubule network has profound consequences for dividing cells. Specifically, it prevents the formation of a functional mitotic spindle, the apparatus responsible for segregating chromosomes during mitosis. As a result, cells treated with MMAE are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle. dimabio.comresearchgate.netmedscape.comnih.gov This prolonged mitotic arrest is a key trigger for the subsequent induction of apoptosis. nih.gov
Table 1: Effects of MMAE on Microtubule Dynamics and Cell Cycle Progression
| Parameter | Observation | Reference |
| Tubulin Binding | Binds to soluble tubulin heterodimers with a ~1:1 stoichiometry. | nih.gov |
| Microtubule Effects | Suppresses microtubule dynamics, introduces structural defects, and reduces the extent of microtubule assembly. | nih.gov |
| Cell Cycle Phase Arrest | Induces cell cycle arrest at the G2/M phase. | dimabio.comresearchgate.netmedscape.comnih.govresearchgate.net |
Induction of Cellular Apoptosis
The sustained mitotic arrest induced by MMAE ultimately leads to the activation of the intrinsic apoptotic pathway, a programmed cell death mechanism. nih.govnih.gov Apoptosis is a highly regulated process characterized by a series of biochemical events that lead to the orderly dismantling of the cell.
The induction of apoptosis by MMAE is mediated by the activation of a cascade of enzymes known as caspases. frontiersin.org Studies have demonstrated that treatment with MMAE leads to the cleavage and activation of key executioner caspases, including caspase-3 and caspase-9. researchgate.net Activated caspase-3 is responsible for the cleavage of a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. researchgate.netresearchgate.net The cleavage of PARP is a hallmark of apoptosis.
The apoptotic signaling cascade initiated by MMAE also involves the Bcl-2 family of proteins, which are critical regulators of apoptosis. researchgate.net Research has shown that MMAE treatment can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the balance between pro- and anti-apoptotic Bcl-2 family members promotes the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade.
Table 2: Key Molecular Events in MMAE-Induced Apoptosis
| Apoptotic Marker | Effect of MMAE Treatment | Reference |
| Caspase-9 | Increased cleavage (activation). | researchgate.net |
| Caspase-3 | Increased cleavage (activation). | researchgate.net |
| PARP | Increased cleavage. | researchgate.netresearchgate.net |
| Bax (pro-apoptotic) | Increased protein levels. | researchgate.net |
| Bcl-2 (anti-apoptotic) | Decreased protein levels. | researchgate.net |
Preclinical Pharmacological and Efficacy Evaluation of Azido Peg4 Val Cit Pab Mmae Conjugates
In Vitro Cellular Studies
Determination of Cytotoxic Potency (e.g., IC50 values in various cell lines)
The cytotoxic potency of ADCs utilizing the Val-Cit-PAB-MMAE linker system is typically evaluated across a range of cancer cell lines expressing the target antigen. The half-maximal inhibitory concentration (IC50) is a key metric for determining the efficacy of the conjugate. For these ADCs, cytotoxicity is dependent on the payload, with MMAE-based conjugates often demonstrating potency in the nanomolar to picomolar range. nih.gov The incubation time for these assays is critical; payloads like MMAE that induce cell-cycle arrest require longer incubation periods, such as 72 or 96 hours, to accurately assess their cytotoxic effect. aacrjournals.org
Studies on various ADCs that employ a Val-Cit-MMAE linker demonstrate significant cytotoxic activity. For example, an anti-HER2 ADC showed an IC50 value of 1 nM on the BT-474 breast cancer cell line. nih.gov Similarly, an anti-CD30 ADC was effective against the Karpas-299 non-Hodgkin's lymphoma cell line with an IC50 of approximately 0.1 nM. nih.gov In another study, an anti-CD22 ADC yielded IC50 values of 143.3 ng/mL and 211.0 ng/mL in Reh and JM1 precursor B-cell acute lymphoblastic leukemia cell lines, respectively. researchgate.net A trastuzumab-based ADC conjugated with a Val-Cit-MMAE linker showed 50% growth inhibition (IC50) at a concentration of 0.29 nM in HER2-positive SK-BR-3 cells. nih.gov
| ADC Target/Name | Cell Line | Cancer Type | IC50 Value |
|---|---|---|---|
| Anti-HER2 (MF-TTZ-MMAE) | BT-474 | Breast Cancer | 1 nM nih.gov |
| Anti-CD30 (MF-BTX-MMAE) | Karpas-299 | Non-Hodgkin's Lymphoma | ~0.1 nM nih.gov |
| Anti-CD22 | Reh | Leukemia | 143.3 ng/mL researchgate.net |
| Anti-CD22 | JM1 | Leukemia | 211.0 ng/mL researchgate.net |
| Trastuzumab-VcMMAE | SK-BR-3 | Breast Cancer | 0.29 nM nih.gov |
Assessment of Specificity and Target Receptor Dependence
The specificity of ADCs constructed with Azido-PEG4-Val-Cit-PAB-MMAE is conferred by the monoclonal antibody, which selectively binds to antigens overexpressed on the surface of tumor cells. This target-dependent mechanism is crucial for minimizing off-target toxicity. The efficacy of these ADCs relies on the entire construct being internalized by the target cell. mdpi.com
Preclinical studies consistently demonstrate this target dependency. For instance, an anti-CD22 ADC-MMAE conjugate showed significant cytotoxicity in CD22-positive leukemia cells (Reh and JM1) but had no effect on CD22-negative Jurkat cells. researchgate.net Furthermore, a simple mixture of the unconjugated anti-CD22 antibody and free MMAE showed no cytotoxic effect, highlighting the necessity of the linker for effective drug delivery. researchgate.net In vivo studies also confirm this specificity; a control ADC (IgG1-MMAE) had significantly less antitumor activity compared to a targeted ADC (mAb104-MMAE) in a gastric cancer xenograft model, proving that the therapeutic effect is dependent on specific antigen binding.
Enzymatic Drug Release Assays (e.g., using lysosomal homogenates or purified enzymes)
The Val-Cit-PAB linker is specifically designed to be stable in systemic circulation and to be cleaved by enzymes within the lysosomal compartment of target cells. nih.govnih.gov Upon internalization of the ADC, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, primarily cathepsin B, which is often upregulated in cancer cells. encyclopedia.pub Studies have shown that other cathepsins, such as S, L, and F, are also involved in this cleavage mechanism. researchgate.net
The cleavage occurs at the amide bond between citrulline and the PABC spacer. encyclopedia.pub Following this enzymatic cleavage, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which releases the cytotoxic payload, MMAE, in its unmodified and fully active form. researchgate.netpreprints.org The stability and cleavage kinetics of the linker can be evaluated using in vitro assays with purified enzymes or lysosomal homogenates. For example, the Val-Cit linker was shown to be readily cleaved by purified neutrophil elastase, a serine protease, to release free MMAE. oncodesign-services.com
In Vivo Efficacy Assessment in Animal Models
Antitumor Activity in Xenograft Models
The antitumor efficacy of ADCs utilizing the Val-Cit-MMAE linker system is extensively evaluated in various preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies have consistently demonstrated potent, dose-dependent antitumor activity. preprints.org
For example, an ADC targeting a neo-epitope of Amphiregulin (1A3-MMAE) induced rapid and complete regression of established MCF7-F breast tumor xenografts. mdpi.com In a HER2-positive breast cancer model using BT-474 cells, an ADC (MF-TTZ-MMAE) induced full tumor regression. nih.govacs.org Similarly, in a CD30-positive non-Hodgkin's lymphoma model (Karpas-299), a single 1 mg/kg dose of an ADC (MF-BTX-MMAE) resulted in complete tumor regression in 100% of the animals. nih.gov An anti-CD22 ADC was shown to double the survival times in a primary preB ALL xenograft model with no observed adverse events. researchgate.net
| ADC Target/Name | Xenograft Model | Cancer Type | Observed Antitumor Activity |
|---|---|---|---|
| Anti-Amphiregulin (1A3-MMAE) | MCF7 / MCF7-F | Breast Cancer | Tumor regression observed; complete regression in 10/10 MCF7-F xenografts. mdpi.com |
| Anti-HER2 (MF-TTZ-MMAE) | BT-474 | Breast Cancer | Full tumor regression after the second treatment. nih.govacs.org |
| Anti-CD30 (MF-BTX-MMAE) | Karpas-299 | Non-Hodgkin's Lymphoma | 100% of animals showed complete regression at a 1 mg/kg dose. nih.gov |
| Anti-CD22 | Primary human preB ALL | Leukemia | Doubled survival times with no adverse events. researchgate.net |
| mAb104-MMAE | NCI-N87 | Gastric Cancer | Significant sustained tumor growth inhibition compared to control. |
Correlation of Efficacy with Conjugate Design Parameters
Linker Stability and Cleavage : The Val-Cit linker provides a balance of stability in plasma with efficient cleavage inside lysosomes. nih.govnih.gov This ensures the payload remains attached until it reaches the target, minimizing systemic toxicity and maximizing the therapeutic window. The cleavable nature of the linker also allows for a "bystander effect," where the released, cell-permeable MMAE can diffuse into adjacent, antigen-negative tumor cells and kill them. aacrjournals.org
Hydrophilicity and Spacing : The inclusion of a hydrophilic PEG4 spacer, as in this compound, is an important design feature. PEGylation can improve the solubility and stability of the ADC, reduce aggregation, and potentially improve pharmacokinetics. frontiersin.org Hydrophilic linkers have been shown to enhance ADC efficacy. frontiersin.org
Conjugation Chemistry and Site : The azide (B81097) group enables site-specific conjugation via "click chemistry," which can lead to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). acs.org ADC stability and efficacy can be significantly modulated by the site of conjugation, with certain sites providing a steric shield that enhances stability in circulation.
Payload Potency : MMAE is a highly potent microtubule inhibitor, meaning that only a small amount of the payload needs to be delivered to the tumor to exert a powerful cytotoxic effect. nih.gov The efficacy of MMAE-based ADCs has been shown to correlate with the intratumoral payload exposure achieving a minimum threshold required for cell killing.
Improving these design parameters, such as enhancing linker stability by adding hydrophilic amino acids, can lead to superior anti-tumoral activity in vivo. frontiersin.org
Structure Activity Relationship Sar Studies and Linker Payload Optimization
SAR of MMAE and its Derivatives
MMAE is a synthetic, highly potent antimitotic agent derived from the natural product dolastatin 10. nih.gov Its mechanism involves inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.net The structure of MMAE, a pentapeptide analog, offers several sites for modification, which have been explored to fine-tune its properties. These modifications are typically categorized by the peptide subunits, designated P1 through P5 from the N-terminus to the C-terminus. rsc.orgresearchgate.net
Modifications to the auristatin backbone have been widely reported, with a primary focus on the terminal P1 (N-terminus) and P5 (C-terminus) subunits. rsc.orgwpi.edu
P1 and P5 Subunits: The P1 position is the site of attachment for the linker in MMAE. The P5 C-terminal subunit, which is a dolaphenine (Doe) residue in dolastatin 10, is replaced by a norephedrine-like unit in MMAE. researchgate.netnih.gov This C-terminal position has been a key target for modification to alter physicochemical properties. For instance, replacing the P5 norephedrine (B3415761) of MMAE with a charged phenylalanine residue creates Monomethyl Auristatin F (MMAF). nih.gov The free carboxyl group of MMAF makes the molecule less permeable to cells, which significantly reduces its potency as a free drug but can be advantageous in ADCs by minimizing off-target toxicity if the linker is cleaved prematurely in circulation. nih.gov Studies on P5-modified analogues have shown that weakly basic aromatic side-chains are tolerated with minimal loss of activity, whereas more strongly basic and aliphatic groups can diminish cytotoxicity. nih.gov
P2-P3-P4 Subunits: While less common, modifications to the central core of the auristatin molecule (P2-P3-P4 subunits) have also been investigated. rsc.org Research has explored the introduction of heteroatoms or non-natural amino acids into these positions. nih.gov Such changes can modulate cytotoxic activity and provide alternative handles for linker attachment, moving the conjugation site away from the traditional P1 or P5 termini. rsc.orgnih.gov For example, azide-modified auristatins have been created with potent cytotoxic activity, offering a handle for linker conjugation from the central part of the backbone. rsc.org
A crucial balance exists between a payload's cytotoxicity and its hydrophilicity. While MMAE is highly potent, its hydrophobic nature can contribute to the aggregation of ADCs, especially those with a high drug-to-antibody ratio (DAR). rsc.orgaacrjournals.org
Increasing the hydrophilic character of the payload is a key strategy to produce high-DAR ADCs that are more resistant to aggregation. rsc.org However, this often comes at the cost of reduced intrinsic cytotoxicity. aacrjournals.org Studies have shown a direct connection between the hydrophobicity of modified MMAE derivatives and their cytotoxic activity. aacrjournals.org For example, hydrophilic modification at the norephedrine (P5) residue of MMAE, such as the attachment of a glucuronic acid to create MMAU, leads to a significant decrease in cytotoxicity of the free payload. aacrjournals.org This is thought to be related to less efficient cellular uptake, which often favors more hydrophobic molecules. aacrjournals.org Despite the lower intrinsic potency, hydrophilic payloads like MMAU can lead to ADCs with improved pharmacokinetic profiles and a wider therapeutic window, as prematurely released payload is less toxic to non-target tissues. mdpi.com
| Derivative | P5 Modification | Key Property Change | Impact on Cytotoxicity (as free drug) | Reference |
|---|---|---|---|---|
| MMAE | Norephedrine-like unit | Baseline hydrophobicity and high cell permeability | High (pM to nM IC50) | researchgate.netrsc.org |
| MMAF | Phenylalanine (charged carboxyl group) | Increased hydrophilicity, reduced cell permeability | Reduced (100-fold+ higher IC50 than MMAE) | nih.govnih.gov |
| MMAU | Glucuronyl-norephedrine | Significantly increased hydrophilicity | Significantly reduced | aacrjournals.orgmdpi.com |
Linker Component Variations
The linker, which connects MMAE to the antibody via the azido-PEG4 component, is not merely a tether. It is a dynamic system designed to be stable in circulation and efficiently cleaved upon internalization into the target cancer cell. Its components—the PEG spacer, the dipeptide sequence, and the PAB self-immolative spacer—are all critical points of optimization.
Polyethylene (B3416737) glycol (PEG) is incorporated into ADC linkers primarily to enhance hydrophilicity. biochempeg.comadcreview.com This is crucial for counteracting the hydrophobicity of payloads like MMAE, thereby reducing the propensity for ADC aggregation, which can lead to rapid clearance and loss of efficacy. adcreview.com
The valine-citrulline (Val-Cit) dipeptide is a widely used protease-cleavable linker, including in the FDA-approved ADC, Adcetris®. nih.govtcichemicals.com It is designed to be cleaved by lysosomal proteases, particularly cathepsin B, which are abundant in the lysosomal compartment of cells. wpi.edutcichemicals.com Upon cleavage of the amide bond between citrulline and the PAB spacer, a cascade is initiated that releases the payload. tcichemicals.com
While Val-Cit is effective and stable in human plasma, it has shown instability in mouse plasma due to susceptibility to carboxylesterase 1C (Ces1C), which complicates preclinical evaluation. nih.govcam.ac.uk This has driven research into alternative peptide sequences.
Comparison with other sequences: The tetrapeptide Gly-Phe-Leu-Gly (GPLG) was an early sequence used for doxorubicin (B1662922) conjugates, while Gly-Gly-Phe-Gly (GGFG) is another effective cathepsin-cleavable sequence. researchgate.net Other dipeptides like Val-Ala have also been investigated and shown to perform well, in some cases better than Val-Cit in non-internalizing ADC models. nih.gov
Improving Protease Specificity: To enhance specificity for cathepsin B and improve stability, researchers have developed peptidomimetic linkers, such as one using a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure in place of Val (cBu-Cit). This linker showed a greater dependence on cathepsin B for cleavage compared to the more promiscuous cleavage of Val-Cit. nih.gov
Improving Plasma Stability: A key innovation to address the mouse plasma instability of Val-Cit was the addition of a polar acidic amino acid at the P3 position (N-terminal to Val). The resulting Glu-Val-Cit tripeptide linker was found to be highly stable in mouse plasma while remaining efficiently cleaved by cathepsins. nih.govcam.ac.uk
| Peptide Sequence | Primary Cleaving Protease(s) | Key Characteristics | Reference |
|---|---|---|---|
| Val-Cit | Cathepsin B, L, S, F | Standard linker; stable in human plasma but unstable in mouse plasma. | nih.govmdpi.com |
| GPLG | Cathepsin B | Early generation linker, effective for doxorubicin release. | researchgate.net |
| GGFG | Cathepsin B | Stable in human, rat, and mouse plasma. | researchgate.net |
| Val-Ala | Tumor-associated proteases | Showed good performance in non-internalizing ADC models. | nih.gov |
| Glu-Val-Cit | Cathepsin B | Designed for enhanced stability in mouse plasma while retaining cathepsin sensitivity. | nih.gov |
| cBu-Cit | Cathepsin B | Peptidomimetic with enhanced specificity for Cathepsin B over other proteases. | nih.gov |
The p-aminobenzyl carbamate (B1207046) (PABC or PAB) group is a self-immolative spacer. mdpi.com It connects the dipeptide to the MMAE payload. Once the protease cleaves the dipeptide, the exposed p-aminobenzyl alcohol undergoes a spontaneous 1,6-elimination reaction, which releases carbon dioxide and the unmodified, fully active MMAE payload. tcichemicals.comunimi.it This "traceless" release is a significant advantage.
The PABC spacer itself has been a target for modification to further refine stability and release kinetics. The standard PABC linker can be susceptible to enzymatic hydrolysis in some preclinical models. nih.gov To address this, researchers have introduced substitutions onto the benzene (B151609) ring of the PABC moiety. mdpi.com For instance, the development of a meta-amide PABC (MA-PABC) linker resulted in a dramatic improvement in mouse serum stability without negatively impacting the desired intracellular cleavage by cathepsin B. nih.gov The evolution of the PAB spacer has also led to variants capable of releasing payloads with different functional groups, such as the PABQ (quaternary ammonium) and PABE (ether) spacers, demonstrating the versatility of this self-immolative platform. unimi.itresearchgate.net These modifications highlight that even subtle changes to the spacer can significantly influence the stability and drug-release profile of an ADC. wpi.edu
Analytical Characterization of Azido Peg4 Val Cit Pab Mmae and Its Bioconjugates
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for confirming the covalent structure of the Azido-PEG4-Val-Cit-PAB-MMAE molecule, ensuring all components are correctly assembled and key functional groups are present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for structural confirmation, ¹⁹F NMR for tagged components)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the ADC linker-payload. ¹H NMR provides detailed information about the chemical environment of protons within the molecule, allowing for verification of the individual building blocks: the valine-citrulline (Val-Cit) dipeptide, the p-aminobenzyl (PAB) spacer, the polyethylene (B3416737) glycol (PEG4) unit, and the MMAE payload. rsc.org
While specific spectral data for this compound is proprietary, a typical ¹H NMR analysis in a solvent like DMSO-d₆ would be expected to show characteristic signals for each component.
| Component | Expected ¹H NMR Chemical Shift Range (δ, ppm) | Key Protons |
|---|---|---|
| MMAE | 0.8 - 1.2 | Valine and Isoleucine methyl groups |
| Val-Cit Linker | 7.0 - 8.5 | Amide (NH) protons |
| PAB Group | 7.0 - 7.5 | Aromatic protons |
| PEG4 Spacer | 3.4 - 3.7 | Methylene (-CH₂CH₂O-) protons |
| Azide (B81097) Terminus | ~3.4 | Methylene protons adjacent to the azide group (-CH₂-N₃) |
Furthermore, should the molecule be modified with a fluorine-containing tag, ¹⁹F NMR would be employed as a highly sensitive and specific technique to confirm the presence and chemical environment of the fluorine atom, taking advantage of the absence of background signals in this spectral region.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Detection (e.g., azide)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify specific functional groups within the molecule by measuring the absorption of infrared radiation. For this compound, a primary application of FTIR is the confirmation of the azide (-N₃) functional group, which is essential for the "click chemistry" conjugation to an antibody. medchemexpress.comnih.gov The azide group exhibits a characteristic, strong, and sharp absorption band that is easily identifiable. researchgate.net
FTIR is also valuable in characterizing the bioconjugate, where it can help assess the secondary structure of the antibody portion, ensuring that the conjugation process does not induce significant conformational changes that could impact efficacy or stability. americanpharmaceuticalreview.com
| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Azide (-N₃) | 2100 - 2150 | Asymmetric stretch |
| Amide C=O | 1630 - 1680 | Stretch |
| Alkyl C-H | 2850 - 3000 | Stretch |
| O-H / N-H | 3200 - 3600 | Stretch |
Chromatographic Techniques for Purity and Homogeneity Assessment
Chromatographic methods are essential for determining the purity of the this compound linker-drug and for assessing the homogeneity and aggregation state of the final ADC bioconjugate.
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a cornerstone technique for assessing the purity of the synthesized linker-drug. The method separates the compound from starting materials, synthetic intermediates, and degradation products based on hydrophobicity. A high-purity peak for the target compound confirms the success of the synthesis and purification process.
For the resulting ADC, RP-HPLC can be used to estimate the average drug-to-antibody ratio (DAR). researchgate.net Different species of the ADC (e.g., containing 0, 2, 4, 6, or 8 drug-linker molecules) exhibit different retention times due to the increased hydrophobicity imparted by the MMAE payload, allowing for their separation and quantification. researchgate.net
| Analyte | Typical RP-HPLC Result | Analytical Goal |
|---|---|---|
| This compound | Single sharp peak with >95% purity | Purity assessment of the drug-linker |
| ADC Bioconjugate | Series of peaks corresponding to different drug loads | Determination of DAR and product homogeneity |
Size-Exclusion Chromatography (SEC) for Monitoring Conjugate Aggregation and Oligomerization
Size-Exclusion Chromatography (SEC) is the primary method for quantifying aggregates (dimers, trimers, and higher-order oligomers) in biopharmaceutical preparations. shimadzu.comshimadzu.com Aggregation is a critical quality attribute for ADCs, as it can affect efficacy and potentially lead to immunogenicity. The conjugation of the hydrophobic MMAE payload can increase the propensity of an antibody to aggregate. criver.com
SEC separates molecules based on their hydrodynamic size. The analysis of an ADC by SEC reveals the percentage of the monomeric, desired product versus high-molecular-weight (HMW) species or fragments. lcms.cz Method development is crucial, as interactions between the hydrophobic ADC and the SEC stationary phase can sometimes lead to inaccurate results; optimizing the mobile phase with organic modifiers or salts can mitigate these effects. shimadzu.comrsc.org
| Species | Elution Profile | Significance |
|---|---|---|
| Aggregates (HMW) | Elute first (shorter retention time) | Indicator of instability; must be controlled within specifications |
| Monomer | Main peak | Desired product form |
| Fragments (LMW) | Elute last (longer retention time) | Indicator of degradation |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Identity
Mass Spectrometry (MS) is a powerful technique used to confirm the identity of the this compound linker-drug by providing a highly accurate molecular weight measurement. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. rsc.org
When analyzing the final ADC, MS is used to confirm successful conjugation and to determine the distribution of different drug-loaded species. google.com By measuring the mass of the intact antibody and the masses of the various ADC forms, the exact number of linker-drug molecules attached to each antibody can be determined, providing a precise DAR profile that complements data from HPLC analysis.
| Analyte | Expected Molecular Weight (Da) | MS Technique |
|---|---|---|
| This compound | ~1396.7 | ESI-HRMS |
| Unconjugated Antibody (e.g., IgG1) | ~148,000 | ESI-QTOF |
| ADC with DAR=2 | ~150,793 | ESI-QTOF |
| ADC with DAR=4 | ~153,590 | ESI-QTOF |
Quantitative Determination of Drug-to-Antibody Ratio (DAR) in Conjugated Biologics
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs), representing the average number of drug molecules conjugated to a single antibody. phenomenex.com This parameter significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. phenomenex.com For bioconjugates of this compound, accurate and robust analytical methods are essential to determine both the average DAR and the distribution of different drug-loaded species within a sample. This heterogeneity arises from the stochastic nature of the conjugation process, which can result in a mixture of antibodies with varying numbers of attached drug-linker molecules. acs.orgfigshare.comchromatographyonline.com A variety of analytical techniques, ranging from spectrophotometric and chromatographic methods to mass spectrometry, are employed to characterize the DAR of these complex biologics.
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is a straightforward and convenient method for determining the average DAR of an ADC. nih.govspringernature.com The technique is based on the Beer-Lambert law and relies on the distinct absorbance maxima of the antibody and the cytotoxic drug. Typically, the antibody (a protein) has a maximum absorbance at 280 nm, while the drug-linker, containing aromatic rings in the PAB and MMAE moieties, exhibits a different absorbance maximum (e.g., around 248 nm). phenomenex.comamericanpharmaceuticalreview.com
By measuring the absorbance of the ADC solution at both wavelengths (e.g., 280 nm and 248 nm) and using the known extinction coefficients of the antibody and the drug-linker, the concentrations of both components can be calculated. nih.gov From these concentrations, the average DAR can be determined.
Calculation Principle for Average DAR by UV/Vis Spectroscopy
| Step | Description | Formula/Parameter |
| 1 | Measure absorbance of the ADC solution at two wavelengths (λ1 and λ2). | Aλ1 and Aλ2 |
| 2 | Use the known molar extinction coefficients (ε) for the antibody (Ab) and the drug (D) at both wavelengths. | εAb,λ1; εAb,λ2; εD,λ1; εD,λ2 |
| 3 | Solve a set of simultaneous equations (derived from the Beer-Lambert law: A = εcl) to find the concentrations of the antibody [Ab] and the drug [D]. | Aλ1 = εAb,λ1[Ab] + εD,λ1[D]Aλ2 = εAb,λ2[Ab] + εD,λ2[D] |
| 4 | Calculate the average DAR. | DAR = [D] / [Ab] |
While this method is simple, it has limitations. It only provides an average DAR value and no information about the distribution of different species (e.g., DAR 0, 2, 4, etc.). americanpharmaceuticalreview.com Furthermore, its accuracy can be compromised by the spectral overlap between the drug and the antibody and by the presence of unconjugated, free drug-linker in the sample, which can lead to an overestimation of the DAR. americanpharmaceuticalreview.com
Hydrophobic Interaction Chromatography (HIC)
In a typical HIC analysis, the ADC mixture is applied to the column in a high-salt mobile phase, which promotes the interaction between the hydrophobic regions of the ADC and the stationary phase. The different ADC species are then eluted by applying a decreasing salt gradient. chromatographyonline.com
Unconjugated antibody (DAR 0), being the least hydrophobic, elutes first.
ADC species with increasing numbers of conjugated MMAE molecules (e.g., DAR 2, 4, 6, 8) are progressively more hydrophobic and therefore elute later. chromatographyonline.comamericanpharmaceuticalreview.com
The resulting chromatogram shows a series of peaks, each corresponding to a specific drug-loaded species. americanpharmaceuticalreview.com By calculating the relative area of each peak, the distribution of the different DAR species can be determined. The weighted average DAR is then calculated from this distribution.
Example of DAR Distribution for a vc-MMAE ADC Determined by HIC
| DAR Species | Description | Percentage of Total Peak Area (%) |
| DAR 0 | Unconjugated Antibody | 5.2 |
| DAR 2 | Antibody with 2 MMAE molecules | 30.5 |
| DAR 4 | Antibody with 4 MMAE molecules | 48.4 |
| DAR 6 | Antibody with 6 MMAE molecules | 12.8 |
| DAR 8 | Antibody with 8 MMAE molecules | 2.5 |
| Average DAR | Calculated Weighted Average | ~3.9 |
This table is illustrative, based on representative data for cysteine-conjugated MMAE ADCs. researchgate.net
HIC provides more detailed information than UV/Vis spectroscopy by revealing the drug load distribution, but it is generally incompatible with mass spectrometry due to the high concentrations of non-volatile salts used in the mobile phase. americanpharmaceuticalreview.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the detailed characterization of ADCs, providing precise mass measurements that can confirm the identity and quantity of different DAR species. chromatographytoday.com LC-MS methods can be performed on the intact ADC or on its subunits after reduction or fragmentation. chromatographytoday.com
Intact Mass Analysis: In this approach, the entire ADC molecule is analyzed by high-resolution mass spectrometry (HRMS). mdpi.com The resulting mass spectrum shows a series of signals corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, or more drug-linkers. The mass difference between adjacent signals corresponds to the mass of the added this compound moiety. The relative intensity of these signals can be used to calculate the average DAR. This method, however, can be challenging due to the large size and heterogeneity of ADCs, which can lead to complex spectra and reduced sensitivity. mdpi.com
Subunit Mass Analysis: To simplify the analysis, the ADC can be reduced to separate its light chains (LC) and heavy chains (HC). These subunits are then analyzed by LC-MS. chromatographytoday.com This approach provides more resolved spectra and can pinpoint the distribution of the drug-linker on each chain. For example, analysis of a trastuzumab-vc-MMAE ADC showed that light chain subunits had only one drug linked, while the heavy chain Fd subunits had one, two, or three conjugations. chromatographytoday.com
Example of DAR Determination by Mass Spectrometry for a Thio-MMAE ADC
| ADC Species | Description | Observation |
| DAR 0 | Naked Antibody (unconjugated) | Detected in plasma samples. |
| DAR +1D | One MC-vc-PAB-MMAE unit | Constituted ~30% of the dosed ADC. |
| DAR +2D | Two MC-vc-PAB-MMAE units | Detected and monitored over time. |
This table is based on findings from an in vivo study of a Thio Hu Anti MUC16-MC-vc-PAB-MMAE ADC. google.com
MS-based methods provide highly specific and detailed information, are not affected by the altered UV characteristics upon conjugation, and can be used to identify specific conjugation sites. chromatographytoday.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase HPLC is another chromatographic technique used for DAR determination. phenomenex.com Unlike HIC, RP-HPLC is typically performed under denaturing conditions using acidic mobile phases with organic solvents. phenomenex.com For DAR analysis of cysteine-conjugated ADCs, the antibody is often reduced to separate the light and heavy chains prior to analysis. acs.org The separation is based on the hydrophobicity of the polypeptide chains, which increases with the number of conjugated drug-linkers. The average DAR can be calculated from the peak areas in the resulting chromatogram. acs.org
Advanced Research Avenues and Future Directions
Design of Next-Generation ADC Linkers and Payloads
The valine-citrulline (Val-Cit) linker remains a cornerstone of ADC technology due to its selective cleavage by lysosomal proteases like Cathepsin B, which are abundant in the tumor microenvironment but scarce in systemic circulation. creative-biolabs.com However, research is underway to develop next-generation linkers with improved stability and release kinetics. For instance, novel silyl (B83357) ether-based linkers have been developed that offer enhanced stability in human plasma, with a half-life of over 7 days, a significant improvement over some traditional linkers. nih.govaxispharm.com
Furthermore, the hydrophilicity of the linker is a critical factor, and modifications are being explored to improve this property. While Val-Cit linkers have been effective, alternatives like valine-alanine (Val-Ala) have demonstrated better hydrophilicity and stability in certain contexts. nih.gov Research has also shown that cBu-Cit linker-containing ADCs exhibit potent antiproliferation effects in vitro and greater tumor suppression in vivo compared to their Val-Cit counterparts. nih.gov
In addition to linker modifications, there is a continuous effort to expand the arsenal (B13267) of payloads beyond traditional tubulin inhibitors like MMAE. This includes the exploration of novel cytotoxic agents with different mechanisms of action to overcome resistance and enhance efficacy. njbio.com
Development of Dual-Payload and Multi-Warhead Conjugates
A promising strategy to combat tumor heterogeneity and drug resistance is the development of dual-payload or multi-warhead ADCs. adcreview.comnih.gov These next-generation ADCs can deliver two or more mechanistically distinct payloads to cancer cells, potentially leading to synergistic or additive therapeutic effects. adcreview.combiochempeg.com This approach can also help in reducing the likelihood of drug resistance. biochempeg.comdimabio.com
The design of such conjugates can be achieved by attaching both drugs to a single linker or by using different conjugation sites on the antibody for each drug-linker complex. adcreview.com For example, a dual-payload ADC has been developed bearing both monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). adcreview.com Another approach involves combining a cytotoxic agent with an immune agonist to not only directly kill tumor cells but also activate an anti-tumor immune response. nih.gov
The precise control over the drug-to-antibody ratio (DAR) and the ratio of the two payloads are critical parameters in the development of these complex ADCs. nih.gov Site-specific conjugation technologies are crucial for creating homogeneous dual-payload ADCs with accurate payload distribution. nih.gov
Below is a table summarizing some key dual-payload ADC candidates and their therapeutic targets.
| Project | Target | Payloads |
| DXC018 | HER2 x HER2 | Topo1i + antimetabolite inhibitor |
| Unnamed | HER2 | Topo1i + tubulin inhibitor |
| IMD526 | HER2 | Topo1i + TLR7/8 agonist |
| KHN922 | HER3 | TOP1i + RNA POL IIi |
This table is based on data from various sources. dimabio.comcreative-biogene.com
Integration with Novel Targeting Moieties Beyond Monoclonal Antibodies (e.g., Ligands, Peptides)
While monoclonal antibodies (mAbs) are the most common targeting moieties for ADCs, research is expanding to include other targeting ligands to overcome some of the limitations of mAbs, such as their large size and potential for immunogenicity. nih.gov Smaller targeting moieties like peptides and small molecules can offer better tissue penetration. nih.gov
These non-antibody-drug conjugates can bind to specific receptors on cancer cells and facilitate the delivery of cytotoxic payloads. nih.gov For example, small-molecule drug conjugates (SMDCs) have been developed to target prostate-specific membrane antigen (PSMA), which is overexpressed on prostate tumor cells. nih.gov Peptides identified through techniques like in vivo phage display can also serve as effective targeting moieties that are internalized into cells upon binding to their receptors. nih.gov
Exploration of Alternative Bioorthogonal Ligation Chemistries
The azide (B81097) group in Azido-PEG4-Val-Cit-PAB-MMAE allows for "click chemistry" reactions, which are highly efficient and specific. medchemexpress.com This is a form of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The most common click chemistry reaction used for this purpose is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com However, strain-promoted alkyne-azide cycloaddition (SPAAC) is also utilized, which does not require a cytotoxic copper catalyst and can be performed with molecules containing DBCO or BCN groups. medchemexpress.com
Research is ongoing to explore alternative bioorthogonal ligation chemistries to further improve the efficiency and versatility of ADC conjugation. acs.org This includes the development of new reactive handles and ligation strategies that offer different reaction kinetics and stability profiles. njbio.com These advancements are crucial for creating more homogeneous and stable ADCs. nih.gov
Refinement of Preclinical Models for Translational Research
The successful translation of ADCs from preclinical research to clinical application heavily relies on the use of robust and predictive preclinical models. nih.govtd2inc.com Traditional subcutaneous xenograft models are being supplemented with more advanced models that better recapitulate human disease. nih.gov
Patient-derived xenograft (PDX) models, for instance, preserve the heterogeneity and resistance mechanisms of human tumors, offering a more clinically relevant platform for evaluating ADC efficacy and safety. td2inc.com Additionally, the development of patient-derived tumor organoid models provides a valuable tool for understanding the relationship between the ADC and the target antigen and for evaluating mechanisms of therapeutic response. nih.gov
Preclinical imaging techniques are also being refined to provide dynamic and quantifiable measures of tumor cytotoxicity and therapeutic effect in vivo. nih.gov These advanced models and techniques are essential for de-risking clinical translation and for identifying predictive biomarkers to guide patient selection in clinical trials. td2inc.comtd2inc.com
Q & A
Q. What metrics are critical for assessing the therapeutic index of ADCs containing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
